molecular formula C8H15NO4 B143598 2-(2-Nitropropoxy)oxane CAS No. 97945-38-5

2-(2-Nitropropoxy)oxane

Cat. No. B143598
CAS RN: 97945-38-5
M. Wt: 189.21 g/mol
InChI Key: BFEGMSZCHMIMNA-UHFFFAOYSA-N
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Description

2-(2-Nitropropoxy)oxane, also known as 2-nitropropane, is an organic compound that is widely used in the laboratory for various scientific research purposes. It is a colorless liquid with a sweet smell and a boiling point of 49.6 °C. It is a common reagent in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and explosives. It is also an important intermediate in the synthesis of nitroalkanes, nitroparaffins, and nitroaromatics.

Scientific Research Applications

  • Enzymatic Oxidation : A study on a nitroalkane-oxidizing enzyme from Hansenula mrakii demonstrated its ability to convert 2-nitropropane into acetone and nitrite, without forming hydrogen peroxide. This enzyme's action on 2-nitropropane and other nitroalkanes like nitroethane highlights the biochemical processing of nitro compounds in organisms (Kido, Yamamoto, & Soda, 1976).

  • Chemical Reactions and Oxidation : Another research found that the reactivities of anionic nitroalkanes with different enzymes, including 2-nitropropane dioxygenase, vary significantly. This study provides insights into the chemical behavior and potential applications of nitroalkanes in enzymatic reactions (Kido & Soda, 1984).

  • Atmospheric Chemistry : Research on atmospheric chemistry, specifically on Nitrous Acid (HONO) in Houston, TX, referenced the role of nitro compounds in atmospheric reactions. This study contributes to understanding the environmental impact and interactions of nitro compounds like 2-(2-Nitropropoxy)oxane (Wong et al., 2011).

  • Catalysis and Oxidation Reactions : A paper on Electrocatalytic Alcohol Oxidation discussed the use of nitroxyl derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), as catalysts for selective oxidation reactions. This research highlights the potential application of nitro compounds in catalysis and industrial processes (Rafiee, Miles, & Stahl, 2015).

  • Polymerization and Material Science : A study on the development of a universal alkoxyamine for “Living” Free Radical Polymerizations shows the application of nitro compounds in the controlled polymerization of various vinyl monomers, demonstrating their significance in material science and polymer engineering (Benoit, Chaplinski, Braslau, & Hawker, 1999).

properties

IUPAC Name

2-(2-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGMSZCHMIMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCCCO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546529
Record name 2-(2-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97945-38-5
Record name 2-(2-Nitropropoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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